Product packaging for Cyclopentanone, 2,4-dimethyl-, cis-(Cat. No.:CAS No. 51548-09-5)

Cyclopentanone, 2,4-dimethyl-, cis-

Cat. No.: B12697562
CAS No.: 51548-09-5
M. Wt: 112.17 g/mol
InChI Key: UKJQTRVEZWBIRE-RITPCOANSA-N
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Description

Contextualization within Substituted Cyclopentanone (B42830) Chemistry

Substituted cyclopentanones are a pivotal class of organic compounds, forming the structural core of numerous natural products, pharmaceuticals, and fragrance components. bohrium.comlookchem.comontosight.ai The cyclopentanone framework, a five-membered ring containing a ketone functional group, offers a versatile scaffold for a wide array of chemical modifications. The introduction of substituents, such as the two methyl groups in 2,4-dimethylcyclopentanone (B130047), dramatically influences the molecule's physical, chemical, and biological properties. ontosight.ai These substitutions can alter reactivity, conformational preferences, and intermolecular interactions, making each derivative a unique subject of study.

The synthesis of substituted cyclopentanones is a significant focus within organic chemistry, with numerous methods developed for their construction. bohrium.comnih.gov These strategies often aim for high regio- and stereoselectivity, as the precise arrangement of substituents is crucial for the desired function of the target molecule. google.comsemanticscholar.org Research in this area continually seeks more efficient and selective synthetic routes to access a diverse range of substituted cyclopentanone structures. bohrium.comnih.gov

Significance of Stereoisomerism in Cyclopentanone Systems

Stereoisomerism plays a paramount role in the chemistry of substituted cyclopentanones. The presence of chiral centers, as seen in 2,4-dimethylcyclopentanone, gives rise to multiple stereoisomers, each with distinct three-dimensional arrangements of atoms. lookchem.com In the case of 2,4-dimethylcyclopentanone, two chiral centers lead to the possibility of cis and trans diastereomers, each of which exists as a pair of enantiomers ((2R,4S) and (2S,4R) for the cis isomer, and (2R,4R) and (2S,4S) for the trans isomer). nih.govnih.gov

Overview of Academic Research Trajectories for cis-2,4-Dimethylcyclopentanone

Academic research on cis-2,4-dimethylcyclopentanone has traversed several key areas, reflecting its utility as a model system and a synthetic intermediate. Early studies often focused on the fundamental aspects of its stereochemistry and conformational analysis, employing techniques like 13C NMR spectroscopy to elucidate the preferred conformations of the ring and the relative orientations of the methyl groups. cdnsciencepub.com These investigations have provided valuable insights into the steric and electronic effects that govern the structure of five-membered ring systems.

More recent research has leveraged cis-2,4-dimethylcyclopentanone as a starting material or intermediate in the total synthesis of more complex natural products. For instance, it has been utilized in the synthesis of cis- and trans-trikentrin A, a class of antimicrobial alkaloids. purdue.edu In such synthetic endeavors, the defined stereochemistry of the cyclopentanone is crucial for establishing the stereocenters of the final target molecule. The compound has also been a subject in studies exploring stereoselective reactions, where the facial bias created by the cis-substituents can direct the approach of reagents. cdnsciencepub.comresearchgate.net Furthermore, the reactivity of the ketone group and the adjacent alpha-carbons in cis-2,4-dimethylcyclopentanone continues to be explored in the development of new synthetic methodologies.

Physicochemical Properties of Cyclopentanone, 2,4-dimethyl-, cis-

Property Value
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol nih.gov
CAS Number 51548-09-5 nih.gov
IUPAC Name (2S,4R)-2,4-dimethylcyclopentan-1-one nih.gov
Canonical SMILES CC1CC(C(=O)C1)C
InChI Key UKJQTRVEZWBIRE-UHFFFAOYSA-N nih.gov

Spectroscopic Data of Cyclopentanone, 2,4-dimethyl-, cis-

Spectroscopy Type Data
13C NMR Predicted and observed shieldings for cis-2,4-dimethylcyclopentanone are: C-2, 44.3 (45.6); C-3, 40.1 (40.9); C-4, 29.3 (29.6); and C-5, 46.1 (46.1) p.p.m. cdnsciencepub.com
Mass Spectrometry In GC-MS analysis, the top five peaks have m/z values of 69 (99.99), 55 (28.40), 97 (21.80), 41 (17.80), and 70 (15.20). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B12697562 Cyclopentanone, 2,4-dimethyl-, cis- CAS No. 51548-09-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51548-09-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2S,4R)-2,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

UKJQTRVEZWBIRE-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)C1)C

Canonical SMILES

CC1CC(C(=O)C1)C

Origin of Product

United States

Stereochemical and Conformational Analysis of Cis 2,4 Dimethylcyclopentanone

Elucidation of Cyclopentanone (B42830) Ring Conformations

The five-membered ring of cyclopentanone is not planar but exists in puckered conformations to relieve torsional strain. The two most recognized conformations are the "envelope" (C_s_ symmetry) and the "half-chair" (C_2_ symmetry).

Half-Chair Conformation Predominance

For substituted cyclopentanones, the half-chair conformation is often preferred. cdnsciencepub.com In this arrangement, two adjacent atoms are out of the plane formed by the other three atoms, on opposite sides of the plane. Studies indicate that cyclopentanones generally favor half-chair forms. cdnsciencepub.com In the specific case of cis-2,4-dimethylcyclopentanone, the methyl shieldings in NMR studies suggest that the molecule is essentially diequatorial. cdnsciencepub.com This diequatorial arrangement is most favorably accommodated in a half-chair conformation, which minimizes steric interactions between the methyl groups.

Puckering Analysis of the Five-Membered Ring

The cyclopentanone ring is in a continuous state of motion, undergoing a process known as pseudorotation, where it rapidly passes through various envelope and half-chair conformations. cdnsciencepub.com However, the presence and position of substituents on the ring can create energetic preferences for certain conformations. Microwave spectroscopy studies on the parent cyclopentanone molecule have shown that the ring is permanently twisted, undergoing bending and twisting vibrations. aip.orgaip.org The introduction of methyl groups, as in cis-2,4-dimethylcyclopentanone, introduces steric and electronic factors that hinder free pseudorotation and stabilize a particular puckered conformation, in this case, the half-chair form.

Stereochemical Assignment and Isomeric Relationships

The spatial arrangement of the two methyl groups on the cyclopentanone ring defines its stereochemistry and distinguishes it from its isomers.

Distinction from trans-2,4-Dimethylcyclopentanone

The primary distinction between the cis and trans isomers of 2,4-dimethylcyclopentanone (B130047) lies in the relative orientation of the two methyl groups. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This structural difference leads to distinct spectroscopic properties, particularly in ¹³C NMR. The similarity in methyl shieldings for cis-2,4-dimethylcyclopentanone compared to monomethyl derivatives indicates a diequatorial conformation for the cis isomer. cdnsciencepub.com

Spectroscopic data provides a clear method for distinguishing between these isomers.

Table 1: Comparative ¹³C NMR Data for 2,4-Dimethylcyclopentanone Isomers

IsomerC-2 Methyl Signal (ppm)Reference
cis-2,4-Dimethylcyclopentanone15.3 rsc.org
trans-2,4-Dimethylcyclopentanone14.0 rsc.org

This interactive table allows for the comparison of chemical shifts for the C-2 methyl group in the cis and trans isomers.

Relationship to Other Dimethylcyclopentanone Isomers (e.g., 2,3-dimethyl, 3,4-dimethyl)

The properties of cis-2,4-dimethylcyclopentanone can be further understood by comparing it to other dimethylcyclopentanone isomers. The position of the methyl groups significantly influences the conformational preferences and stability of the molecule. For instance, in 2,3-dimethylcyclopentanone, the cis isomer exists as an equilibrium mixture of axial-equatorial conformers, while the trans isomer is diequatorial. cdnsciencepub.com The stereochemistry of cis-3,4-dimethylcyclopentanone (B94645) has also been studied in the context of its reactions, which are dictated by the preferred conformation of the cyclopentane (B165970) ring. cdnsciencepub.comcdnsciencepub.com

Table 2: Comparison of Various Dimethylcyclopentanone Isomers

IsomerPositional IsomerStereoisomerConformational NotesReference
2,3-Dimethylcyclopentanone2,3-cisEquilibrium of axial-equatorial conformers cdnsciencepub.com
2,3-Dimethylcyclopentanone2,3-transDiequatorial cdnsciencepub.comrsc.org
2,4-Dimethylcyclopentanone2,4-cisDiequatorial cdnsciencepub.comrsc.org
3,4-Dimethylcyclopentanone3,4-cisPreferred conformation influences reactivity cdnsciencepub.comcdnsciencepub.com
3,4-Dimethylcyclopentanone3,4-transDiequatorial cdnsciencepub.comontosight.ai

This interactive table summarizes the conformational characteristics of different dimethylcyclopentanone isomers.

Steric and Electronic Influences on Conformation

The conformational preference of cis-2,4-dimethylcyclopentanone is governed by a balance of steric and electronic effects. The tendency for substituents on a five-membered ring to adopt equatorial or pseudo-equatorial positions to minimize steric strain is a dominant factor. For cis-2,4-dimethylcyclopentanone, a diequatorial arrangement in a half-chair conformation minimizes the gauche interactions that would be present in other conformations. cdnsciencepub.com The shielding influence of the carbonyl group on the α-methyl carbon is also a notable electronic effect, though it is considered less pronounced than in corresponding cyclohexanone (B45756) systems. cdnsciencepub.com The stability of the diequatorial form of the cis isomer is a key feature of its stereochemistry. cdnsciencepub.com

Intra-annular and Inter-methyl Interactions

In cis-2,4-dimethylcyclopentanone, the conformational analysis is centered on the arrangement of the two methyl groups to minimize steric strain. Studies utilizing 13C nuclear magnetic resonance (NMR) spectroscopy indicate that the molecule predominantly adopts a conformation where both methyl groups occupy pseudo-equatorial positions. cdnsciencepub.com This arrangement is referred to as essentially diequatorial. cdnsciencepub.com

Table 1: Comparative ¹³C NMR Methyl Carbon Shieldings (δ in ppm) This table displays the chemical shifts for the methyl carbons in 2-methylcyclopentanone (B130040) and cis-2,4-dimethylcyclopentanone, illustrating the similarity that suggests a pseudo-equatorial positioning for both methyl groups in the latter.

Compoundα-Methyl Carbon (δ ppm)β-Methyl Carbon (δ ppm)
2-Methylcyclopentanone14.3-
cis-2,4-Dimethylcyclopentanone14.320.4
Data sourced from Stothers & Tan (1974). cdnsciencepub.com

Carbonyl Group Influence on Ring Distortion

The presence of the sp²-hybridized carbonyl group is a primary determinant of the cyclopentanone ring's conformation. The C=O double bond imposes a degree of planarity on the C-2, C-1, and C-5 segment of the ring. To relieve the torsional strain inherent in a fully planar five-membered ring, the cyclopentanone molecule puckers. cdnsciencepub.com

In the case of substituted cyclopentanones, the ring preferentially adopts a half-chair conformation, which allows for maximum puckering at the C-3 and C-4 carbons, furthest from the carbonyl group. cdnsciencepub.com This specific puckering minimizes the eclipsing interactions along the C-C bonds of the ring. The dihedral angle between the carbonyl group and the α-C-CH₃ bond in cyclopentanones is larger than in corresponding cyclohexanones, where these bonds are nearly eclipsed. cdnsciencepub.com This larger angle in cyclopentanones reduces the steric interaction between an α-methyl group and the carbonyl oxygen. cdnsciencepub.com

Table 2: Observed vs. Predicted ¹³C NMR Ring Carbon Shieldings for cis-2,4-Dimethylcyclopentanone (δ in ppm) This table compares the experimentally observed carbon chemical shifts for the cyclopentanone ring with values calculated based on an additivity model assuming a diequatorial conformation, showing strong agreement.

Ring CarbonPredicted Shift (δ ppm)Observed Shift (δ ppm)
C-244.345.6
C-340.140.9
C-429.329.6
C-546.146.1
Data sourced from Stothers & Tan (1974). cdnsciencepub.com

Advanced Synthetic Methodologies for Cis 2,4 Dimethylcyclopentanone and Its Precursors

Stereoselective and Enantioselective Synthesis Strategies

Achieving control over the relative and absolute stereochemistry of the two methyl groups in 2,4-dimethylcyclopentanone (B130047) is crucial for its application in the synthesis of complex target molecules. Modern synthetic methods offer several powerful tools to address this challenge.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a variety of chemical transformations. These optically pure compounds are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield an enantiomerically enriched product. nih.gov

In the context of synthesizing cis-2,4-dimethylcyclopentanone precursors, chiral auxiliaries derived from readily available chiral molecules like cis-1-amino-2-hydroxyindan have proven effective. nih.govnih.gov For instance, the Diels-Alder reaction, a cornerstone in the formation of six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries attached to the dienophile. nih.govconicet.gov.ar Although not a direct synthesis of a five-membered ring, the principles of using chiral auxiliaries to control facial selectivity are broadly applicable.

A common strategy involves the use of chiral oxazolidinones derived from amino alcohols. nih.gov These auxiliaries can be acylated and then participate in stereoselective reactions such as aldol (B89426) additions. nih.govrsc.org The resulting stereocenters can then be incorporated into the cyclopentanone (B42830) ring system through subsequent cyclization reactions. The auxiliary's rigid structure effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus controlling the stereochemical outcome. nih.gov After the desired stereochemistry is established, the auxiliary can be cleaved and recovered for reuse, making this an efficient and sustainable approach. nih.govnih.gov

Chiral Auxiliary SourceReaction TypeKey Feature
cis-1-Amino-2-indanolDiels-Alder, AldolHigh diastereoselectivity, recoverable auxiliary. nih.govnih.gov
LevoglucosenoneDiels-AlderDerived from renewable cellulose, high crystallinity of adducts. conicet.gov.ar

Asymmetric Catalysis in Cyclopentanone Annulation

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral molecules, minimizing waste by using substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Palladium-catalyzed asymmetric allylic alkylation represents a key strategy for the enantioselective synthesis of precursors to substituted cyclopentanones. nih.gov This method can be used for the desymmetrization of meso compounds, creating chiral building blocks for subsequent transformations into cyclopentanone derivatives. nih.gov

The Nazarov cyclization, an electrocyclic reaction that converts divinyl ketones into cyclopentenones, can be performed asymmetrically using chiral catalysts. mdpi.comresearchgate.net This reaction is a powerful tool for constructing the five-membered ring of cyclopentanone with control over the stereochemistry of the substituents. mdpi.comresearchgate.net Recent advancements have focused on the use of chiral Brønsted acids or Lewis acids to catalyze this transformation enantioselectively.

Another significant approach is the Pauson-Khand reaction, which involves the cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. Asymmetric versions of this reaction have been developed using chiral ligands on the cobalt or rhodium catalyst, enabling the synthesis of enantiomerically enriched cyclopentenones.

Catalytic MethodReaction TypeCatalyst System
Palladium-Catalyzed AlkylationAllylic AlkylationPalladium complexes with chiral ligands. nih.gov
Nazarov CyclizationElectrocyclic Ring ClosureChiral Lewis or Brønsted acids. mdpi.comresearchgate.net
Pauson-Khand Reaction[2+2+1] CycloadditionCobalt or Rhodium complexes with chiral ligands.

Biocatalytic Pathways for Chiral Intermediates

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity. nih.gov

For the synthesis of chiral precursors to cis-2,4-dimethylcyclopentanone, biocatalytic reductions of prochiral ketones or diketones are particularly valuable. Ketoreductases (KREDs) can reduce a ketone to a chiral alcohol with high enantiomeric excess. For example, the enantioselective mono-reduction of 2,2-dimethylcyclopentane-1,3-dione using a ruthenium complex with a chiral ligand can produce 3-hydroxy-2,2-dimethylcyclopentanone (B8620601) in excellent yield and high enantiomeric excess. tu-dresden.de This chiral hydroxy ketone is a versatile intermediate for the synthesis of various natural products. tu-dresden.de

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols and esters. mdpi.com For instance, a racemic mixture of a substituted cyclopentenol (B8032323) can be acylated using a lipase, which will selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. This approach has been successfully applied to the synthesis of chiral intermediates for various natural products. mdpi.com

Recently, filamentous fungi have been identified as promising biocatalysts for the production of chiral intermediates. nih.gov For example, a strain of Rhizopus microsporus has been shown to catalyze the bioreduction of a ketoamide to a chiral alcohol with excellent enantioselectivity, demonstrating the potential of whole-cell biocatalysis in pharmaceutical synthesis. nih.gov

Biocatalytic MethodEnzyme/OrganismTransformation
Asymmetric ReductionKetoreductases (KREDs)Prochiral ketone to chiral alcohol. tu-dresden.de
Kinetic ResolutionLipasesRacemic alcohol to enantiomerically enriched alcohol and ester. mdpi.com
Whole-Cell BioreductionRhizopus microsporusKetoamide to chiral alcohol. nih.gov

Key Synthetic Transformations and Reaction Sequences

The construction of the cis-2,4-dimethylcyclopentanone scaffold relies on a combination of strategic cyclization reactions and subsequent functional group interconversions.

Cyclization Reactions for Five-Membered Ring Formation

The formation of the five-membered cyclopentanone ring is a critical step in the synthesis of cis-2,4-dimethylcyclopentanone. Several classic and modern cyclization reactions are employed for this purpose.

The Dieckmann condensation , an intramolecular Claisen condensation of a diester, is a traditional method for forming five- and six-membered cyclic β-keto esters. For the synthesis of a 2,4-disubstituted cyclopentanone, a suitably substituted adipic acid derivative would be the required starting material.

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones. mdpi.com The reaction proceeds through an electrocyclic ring closure of a pentadienyl cation. mdpi.com The stereochemistry of the resulting cyclopentenone can often be controlled by the geometry of the starting divinyl ketone or by using chiral catalysts. mdpi.comresearchgate.net For example, the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) has been optimized to yield the corresponding cyclopentenone with a significant percentage of the cis isomer. mdpi.com

A [3+2] annulation strategy employing allenylsilanes and electron-deficient olefins in the presence of a Lewis acid like titanium tetrachloride provides a route to highly substituted cyclopentene (B43876) derivatives. mit.edu These can then be oxidized to the corresponding cyclopentanones. mit.edu

Another important method is the ring contraction of a substituted cyclohexanone (B45756). For instance, treatment of β-stannylcyclohexanones with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) can afford cyclopentanones with good chemo- and stereoselectivity. lookchem.comlookchem.com

Cyclization ReactionStarting MaterialKey Features
Dieckmann CondensationAdipic acid diesterForms β-keto ester, base-catalyzed.
Nazarov CyclizationDivinyl ketoneAcid-catalyzed, forms cyclopentenone. mdpi.comresearchgate.net
[3+2] AnnulationAllenylsilane and olefinLewis acid-mediated, forms cyclopentene. mit.edu
Ring Contractionβ-StannylcyclohexanoneLewis acid-mediated, stereoselective. lookchem.comlookchem.com

Functional Group Interconversions Leading to cis-2,4-Dimethylcyclopentanone Structure

Once the five-membered ring is formed, a series of functional group interconversions (FGIs) are often necessary to arrive at the final cis-2,4-dimethylcyclopentanone structure. scribd.commit.eduvanderbilt.edu These transformations involve the conversion of one functional group into another through processes like reduction, oxidation, or substitution. lkouniv.ac.in

A common precursor to cyclopentanones is the corresponding cyclopentenone. The carbon-carbon double bond of the enone can be selectively reduced to a single bond. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is a standard method for this transformation. The stereochemical outcome of the hydrogenation, which determines the relative orientation of the methyl groups, can often be directed by the existing stereocenter(s) in the molecule.

If the cyclization reaction yields a cyclopentanone with additional functional groups, such as a hydroxyl or ester group, these may need to be removed or modified. For example, a hydroxyl group can be removed through a two-step process of tosylation followed by reduction with a hydride reagent like lithium aluminum hydride. An ester group can be removed by hydrolysis and decarboxylation.

The conversion of a carboxylic acid group to a methyl group is another important transformation. This can be achieved by first reducing the carboxylic acid to a primary alcohol, converting the alcohol to a tosylate or halide, and then performing a final reduction.

These FGI steps are crucial for tailoring the structure of the cyclized product to achieve the desired cis-2,4-dimethylcyclopentanone. scribd.commit.eduvanderbilt.edu

Tandem and Domino Reactions for Stereocenter Control

Tandem, domino, or cascade reactions offer an elegant and efficient approach to building molecular complexity in a single operation, avoiding the costly and time-consuming isolation of intermediates. fiveable.me These reactions are designed so that the first transformation sets the stage for a subsequent, spontaneous reaction, often creating multiple stereocenters with a high degree of control. fiveable.mechemrxiv.org

In the context of substituted cyclopentanones, organocascade processes utilizing Michael additions are particularly powerful. For instance, a Michael-aldol-β-lactonization sequence has been developed to assemble complex cyclopentanes, forming two C-C bonds, one C-O bond, and three contiguous stereocenters in one pot. nih.gov Such a strategy begins with the Michael addition of a nucleophile to an activated α,β-unsaturated system, which generates an enolate that is then trapped intramolecularly by an electrophile, such as in an aldol condensation. nih.govacs.org Researchers have successfully employed tandem Michael addition-intramolecular aldol reactions to construct complex tricyclic skeletons from substituted cyclopentenone precursors. acs.org

Another powerful approach involves a multicatalytic Michael–benzoin cascade process, demonstrating the potential for combining different catalytic cycles to achieve complex transformations. beilstein-journals.org For the specific challenge of creating the 2,4-substitution pattern, a tandem conjugate addition-enolate trapping sequence is highly relevant. nih.govbeilstein-journals.org In this strategy, a methyl group could be introduced at the 4-position of a suitable cyclopentenone precursor via conjugate addition. The resulting metal enolate is then trapped in the same pot by an electrophile (e.g., a methyl halide) to install the second methyl group at the 2-position. beilstein-journals.orgresearchgate.net The stereochemical outcome of this second addition is governed by the geometry of the enolate and the approach of the electrophile.

A notable example that highlights the potential for cis-diastereoselectivity in tandem reactions is the use of vinyl cyclopropyl (B3062369) diborons. chemrxiv.org These reagents generate radicals that undergo [3+2] cycloaddition with olefins, showing a remarkable preference for forming cis-cyclopentane diastereomers. chemrxiv.org While not a direct synthesis of the target ketone, this demonstrates a modern strategy for achieving the desired relative stereochemistry in a five-membered ring.

Control of Stereochemistry in Dimethylcyclopentanone Synthesis

The synthesis of cis-2,4-dimethylcyclopentanone requires precise control over the relative orientation of the two methyl groups. This necessitates a careful selection of synthetic strategies that can influence both the position (regiochemistry) and the 3D arrangement (stereochemistry) of the substituents.

Diastereoselective Approaches

Achieving the desired cis configuration between the methyl groups at the C-2 and C-4 positions is a significant stereochemical challenge. Several strategies can be employed to control this diastereoselectivity.

One common and powerful method involves the conjugate addition to a cyclopentenone precursor followed by trapping the resulting enolate. For example, the copper-catalyzed asymmetric conjugate addition of a methyl-Grignard reagent to 3-methylcyclopent-2-enone would install the C-4 methyl group. The subsequent alkylation of the in-situ generated magnesium enolate with a methyl halide would then form the 2,4-dimethyl product. nih.govbeilstein-journals.org The diastereoselectivity of this second step is crucial. The incoming electrophile can approach from the same face as the existing C-4 methyl group (leading to the cis product) or the opposite face (trans product), often influenced by steric hindrance and chelation effects.

Alternatively, diastereoselective hydrogenation of a 2,4-dimethylcyclopent-2-en-1-one precursor is a highly effective method. The stereochemical outcome of the hydrogenation is directed by the existing chiral center at C-4 and the catalyst used. The hydrogen atoms can add to the double bond from the same face as the C-4 methyl group, leading to the cis product, or from the opposite face. This approach has been successfully used to control distal stereocenters in other complex systems. acs.org

A third strategy involves building the ring with the desired stereochemistry from an acyclic precursor. For example, a patent describes a method starting from (R)-2-methyl-succinic acid 4-methyl ester, which is alkylated and then undergoes a series of transformations including reduction and cyclization to yield (S,S)-3,4-dimethyl-cyclopentanone, a related stereoisomer. google.com Such approaches embed the stereochemistry early in the synthesis from a chiral starting material. Studies on the reactions of cis-3,4-dimethylcyclopentanone (B94645) have confirmed the stereochemical integrity of the ring system during subsequent transformations. cdnsciencepub.com

Finally, metal coordination can be a powerful tool to enforce a specific stereochemistry. In the synthesis of related 3,3-dimethylmethylenecyclohexanes, a cyclization event was directed by metal coordination to favor the formation of the thermodynamically less stable cis-2,4-disubstituted product, an approach that could be adapted to cyclopentanone systems. nih.gov

The table below summarizes some diastereoselective methods applicable to the synthesis of disubstituted cyclopentanones.

MethodPrecursor ExampleKey TransformationTypical Outcome/Control Element
Conjugate Addition / Enolate Alkylation3-Methylcyclopent-2-enoneCu-catalyzed conjugate addition of Me-MgBr, then alkylation with MeIDiastereoselectivity depends on enolate geometry and electrophile approach. nih.govbeilstein-journals.org
Diastereoselective Hydrogenation2,4-Dimethylcyclopent-2-en-1-oneCatalytic hydrogenation (e.g., H₂, Pd/C)Stereochemistry directed by the existing C4-methyl group and catalyst face selectivity. acs.org
Chiral Pool Synthesis(R)-2-Methyl-succinic acid monoesterAlkylation, reduction, activation, and cyclizationStereochemistry is set by the optically active starting material. google.com
Metal-Coordinated CyclizationAcyclic diketone or related precursorIntramolecular aldol or other cyclizationMetal chelation can force the formation of a specific, even less stable, diastereomer. nih.gov

Regioselective Considerations in Methyl Substitution

Introducing two methyl groups at the 2- and 4-positions of a cyclopentanone ring requires precise regiochemical control. The primary method for introducing substituents at the α-carbon (the C-2 position) is through the alkylation of an enolate. However, when starting with a molecule like 3-methylcyclopentanone (B121447), two different enolates can form, leading to alkylation at either the C-2 or C-5 position. Controlling which enolate forms is therefore paramount. This is achieved through kinetic versus thermodynamic control. masterorganicchemistry.comudel.edulibretexts.org

Kinetic enolate formation is favored under irreversible conditions. This typically involves using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at very low temperatures (e.g., -78 °C) in an aprotic solvent like THF. udel.edulibretexts.org The bulky base removes the most accessible proton, which is the one on the less substituted α-carbon. For 3-methylcyclopentanone, this would be the proton at the C-5 position.

Thermodynamic enolate formation is favored under reversible, equilibrium conditions. This is achieved using a smaller, strong base (like potassium hydride, KH) or a weaker base (like sodium ethoxide) at higher temperatures (e.g., room temperature). libretexts.orgmsu.edu Under these conditions, protons can be removed and replaced, allowing the system to reach equilibrium, which favors the more stable, more substituted enolate. For 3-methylcyclopentanone, this would be the enolate formed by deprotonation at the C-2 position.

Therefore, to achieve a 2,4-dimethyl substitution pattern via sequential alkylation, one would first introduce the C-4 methyl group (e.g., via conjugate addition to cyclopentenone). The resulting 3-methylcyclopentanone could then be subjected to thermodynamic enolate formation to ensure the second methylation occurs specifically at the C-2 position. msu.edu

The conditions for regioselective enolate formation are summarized in the table below.

Control TypeFavored ProductBaseTemperatureSolventKey Principle
Kinetic Less substituted enolateStrong, bulky, non-nucleophilic (e.g., LDA)Low (e.g., -78 °C)Aprotic (e.g., THF)Irreversible; fastest reaction dominates. udel.edulibretexts.org
Thermodynamic More substituted enolateStrong, smaller (e.g., KH, NaH) or weaker (e.g., NaOEt)Higher (e.g., 0 °C to RT)Protic or aproticReversible; most stable product dominates at equilibrium. libretexts.orgmsu.edu

Enolate Geometry Control in Formation

Beyond regioselectivity, the precise geometry of the enolate double bond (E vs. Z) is a critical factor in determining the diastereochemical outcome of subsequent alkylation reactions. fiveable.me The Ireland model is often invoked to rationalize how enolate geometry translates into product stereochemistry, postulating a six-membered cyclic transition state for the reaction. wikipedia.org

The formation of a specific enolate geometry can be influenced by several factors:

Counterion and Solvent: The nature of the metal counterion (e.g., Li⁺, K⁺, Zn²⁺) and the presence of coordinating solvents or additives play a crucial role. For ester enolates, the addition of a polar, coordinating additive like hexamethylphosphoramide (B148902) (HMPA) is known to favor the formation of the (Z)-lithium enolate, whereas its absence favors the (E)-enolate. rug.nl This control over enolate geometry allows for the selective synthesis of either syn or anti adducts in subsequent reactions. rug.nl

Substrate: The steric bulk of the substituents on the ketone or ester can direct the stereochemistry of deprotonation. For ketones, most enolization conditions tend to produce the Z enolate. wikipedia.org

Boron Enolates: The use of dialkylboron triflates to form boron enolates offers excellent control over enolate geometry. The choice of the boron reagent itself can determine whether the E or Z enolate is formed, which in turn controls the relative stereochemistry of aldol reactions with high fidelity via a chair-like transition state. makingmolecules.com This principle of "internal Lewis acid" assistance provides a powerful method for stereocontrol that can be applied to alkylations as well.

By carefully selecting the base, counterion, solvent, and temperature, a specific enolate with a defined regio- and stereochemistry can be generated. This "locked" enolate can then react with an electrophile, such as methyl iodide, with the geometry of the enolate directly influencing the diastereoselectivity of the C-C bond formation, providing a pathway to the desired cis-2,4-dimethylcyclopentanone. fiveable.meacs.org

Mechanistic Investigations of Reactions Involving Cis 2,4 Dimethylcyclopentanone

Rearrangement Reactions and their Stereochemical Implications

Nazarov Cyclization and Related Transformations

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclization of divinyl ketones. wikipedia.org As such, it represents a method for the synthesis of substituted cyclopentenones rather than a reaction of them. The mechanism proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory ring closure. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting cyclopentenone is determined during this electrocyclization step and the subsequent proton transfer.

For the formation of a cyclopentenone with a cis-2,4-dialkyl substitution pattern, the stereoselectivity is governed by the geometry of the divinyl ketone precursor and the reaction conditions. The use of strong Brønsted or Lewis acids is typical, and modern variants have employed chiral acids to achieve high levels of enantioselectivity. organic-chemistry.orgnih.gov Confined acid catalysts can enforce a specific conformation (s-trans/s-trans) on the divinyl ketone, enhancing reactivity and controlling the stereochemical outcome. nih.gov

In the cyclization of a divinyl ketone that could lead to a 2,4-dimethylcyclopentenone, the torquoselectivity (the preference for one direction of rotation during the electrocyclic ring closure) dictates the relative stereochemistry of the newly formed stereocenters. The substituents on the divinyl ketone backbone guide this process, with steric and electronic factors playing a crucial role in stabilizing the transition state for a particular stereoisomer. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Nazarov Cyclizations

FactorDescriptionExpected Outcome for cis Products
Catalyst Chiral Brønsted or Lewis acids create a chiral environment. nih.govCan lead to high enantiomeric excess (ee) and diastereomeric ratio (dr) by favoring one conrotatory pathway over the other.
Substrate Conformation The s-cis/s-trans or s-trans/s-trans conformation of the divinyl ketone influences the transition state geometry. nih.govConfinement catalysts can lock the substrate in a reactive conformation that leads preferentially to the cis isomer.
Substituent Effects Electron-donating or -withdrawing groups, and sterically demanding groups on the divinyl ketone backbone direct the cyclization. organic-chemistry.orgStrategic placement of methyl groups on the precursor is essential to direct the formation of the 2,4-disubstituted product.

Other Relevant Rearrangements (e.g., Favorskii, Tiffeneau-Demjanov)

Favorskii Rearrangement

The Favorskii rearrangement involves the transformation of an α-halo ketone into a carboxylic acid derivative (often an ester) upon treatment with a base. wikipedia.org For a cyclic α-halo ketone, this reaction results in a ring contraction. A hypothetical reaction involving a derivative of cis-2,4-dimethylcyclopentanone would start with the corresponding α-halo ketone, such as 2-chloro-3,5-dimethylcyclopentanone.

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. The base abstracts a proton from the α-carbon on the side opposite the halogen, generating an enolate. This enolate then undergoes intramolecular nucleophilic substitution to form a strained bicyclo[2.1.0]pentanone system. Subsequent attack by a nucleophile (e.g., methoxide) opens the cyclopropanone ring to yield the most stable carbanion, which is then protonated to give the final ring-contracted product, a substituted cyclobutane (B1203170) carboxylic acid ester.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cycloalkanones. wikipedia.org The process begins with the conversion of the ketone to a 1-aminomethyl-cycloalkanol. For cis-2,4-dimethylcyclopentanone, this would involve nucleophilic addition of cyanide to the carbonyl, followed by reduction of the resulting cyanohydrin to the corresponding β-amino alcohol, 1-(aminomethyl)-cis-2,4-dimethylcyclopentanol.

Treatment of this amino alcohol with nitrous acid generates an unstable diazonium salt. numberanalytics.com This intermediate spontaneously loses nitrogen gas (N₂) to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain, leads to the formation of a ring-expanded and more stable carbocation, which is trapped to yield the final cyclohexanone (B45756) product. The stereochemistry of the migrating carbon relative to the leaving group is a critical factor, with a preference for an anti-periplanar arrangement. stackexchange.com Depending on which C-C bond migrates, a mixture of 2,4-dimethylcyclohexanone (B1329789) and 3,5-dimethylcyclohexanone (B1585822) could be formed.

Nucleophilic and Electrophilic Attack Studies

Stereoselectivity of Nucleophilic Additions to the Carbonyl

The stereochemical outcome of nucleophilic additions to the carbonyl group of cis-2,4-dimethylcyclopentanone is primarily dictated by steric hindrance. The cyclopentanone (B42830) ring adopts a flexible envelope or half-chair conformation. The two cis-oriented methyl groups at the C2 and C4 positions create a significantly more hindered face of the ring, compelling nucleophiles to attack from the opposite, less hindered face.

This principle is consistent with the Felkin-Anh model for nucleophilic addition to cyclic ketones, where the nucleophile approaches the carbonyl carbon at the Bürgi-Dunitz angle, avoiding steric clashes with adjacent substituents. nih.gov For cis-2,4-dimethylcyclopentanone, attack from the face trans to the two methyl groups is strongly favored.

Table 2: Predicted Stereoselectivity of Nucleophilic Additions to cis-2,4-Dimethylcyclopentanone

Nucleophile (Reagent)Predicted Major Product (Stereochemistry)Rationale
Hydride (NaBH₄, LiAlH₄)trans,cis-2,4-DimethylcyclopentanolAttack from the less hindered face, trans to the methyl groups.
Methyl Grignard (CH₃MgBr)trans,cis-1,2,4-TrimethylcyclopentanolThe methyl nucleophile adds to the carbonyl from the face opposite the existing methyl groups.
Methyl lithium (CH₃Li)trans,cis-1,2,4-TrimethylcyclopentanolSimilar to Grignard reagents, organolithiums attack from the sterically most accessible trajectory.

Electrophilic Substitution at Alpha-Positions

Electrophilic substitution at the α-positions of cis-2,4-dimethylcyclopentanone proceeds via an enolate or enol intermediate. The regioselectivity and stereoselectivity of this process are key considerations.

Regioselectivity: The ketone has two potential sites for deprotonation: the C2-position (more substituted) and the C5-position (less substituted). Under kinetic control (i.e., using a strong, hindered base like lithium diisopropylamide (LDA) at low temperature), the proton at the less sterically hindered C5 position is preferentially removed. quimicaorganica.org Under thermodynamic control (i.e., using a weaker base at higher temperatures, allowing for equilibration), the more substituted and generally more stable enolate at the C2 position would be favored.

Stereoselectivity: Once the enolate is formed, the electrophile will typically approach from the less hindered face of the planar enolate system. For the C5-enolate, the C2 and C4 methyl groups are on the same face, effectively blocking it. Therefore, the electrophile will add from the opposite face, resulting in a trans relationship between the new substituent at C5 and the methyl groups at C2 and C4. Computational studies on the closely related trans-2,3-dimethylcyclopentanone enolate have shown that such systems exhibit high facial selectivity in alkylation reactions. nih.gov

Table 3: Predicted Outcomes of Electrophilic Substitution

ConditionEnolate FormedElectrophile (E⁺)Predicted Major Product
Kinetic Control (LDA, THF, -78 °C)C5-enolate (less substituted)Methyl Iodide (CH₃I)r-2,c-4,t-5-Trimethylcyclopentanone
Thermodynamic Control (NaH, THF, reflux)C2-enolate (more substituted)Methyl Iodide (CH₃I)2,2,4-Trimethylcyclopentanone

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of cis-2,4-dimethylcyclopentanone in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹³C and ¹H, one can deduce the carbon framework, the number of hydrogen atoms attached to each carbon, and the spatial relationships between different parts of the molecule.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For cis-2,4-dimethylcyclopentanone, seven distinct signals are expected, corresponding to the seven carbon atoms in unique chemical environments. The chemical shifts (δ) of these carbons are highly sensitive to their local electronic environment and stereochemical relationships.

The cis configuration of the two methyl groups is primarily confirmed through the γ-gauche effect. This effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom by a substituent that is three bonds away and in a gauche (or synclinal) conformation. In the cis-isomer, the C-2 and C-4 methyl groups are on the same face of the cyclopentane (B165970) ring, leading to steric compression that shields the ring carbons compared to the corresponding carbons in the trans-isomer. usp.br Specifically, the chemical shifts of C-2, C-4, and the methyl carbons are expected to be upfield relative to their trans counterparts. Studies on analogous compounds, such as cis-3,4-dimethylcyclopentanone (B94645), have utilized these principles to confirm stereochemistry. nih.govcaltech.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for cis-2,4-dimethylcyclopentanone

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (C-1)215-225Typical range for a five-membered ring ketone.
CH (C-2)45-55Methine carbon adjacent to carbonyl and bearing a methyl group.
CH₂ (C-3)35-45Methylene carbon influenced by two adjacent methine groups.
CH (C-4)30-40Methine carbon bearing a methyl group, influenced by the γ-gauche effect.
CH₂ (C-5)40-50Methylene carbon adjacent to the carbonyl.
2-CH₃15-20Methyl carbon, shielded due to steric interactions in the cis form.
4-CH₃15-20Methyl carbon, shielded due to steric interactions in the cis form.

Note: These are estimated values. Actual values depend on solvent and experimental conditions.

The ¹H NMR spectrum reveals information about the electronic environment of the protons and their connectivity through spin-spin coupling. The cyclopentane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The relative orientation of the protons in cis-2,4-dimethylcyclopentanone, dictated by the ring's conformation, can be inferred from the magnitude of the vicinal coupling constants (³J). Analysis of these coupling patterns provides insight into the dihedral angles between adjacent protons, helping to establish the preferred conformation of the ring and confirm the relative cis configuration of the methyl groups. nih.govcaltech.edu

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are required for unambiguous assignment and definitive proof of stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. masterorganicchemistry.com It would reveal the entire spin-spin coupling network within the molecule, allowing one to trace the connectivity from the H-2 proton to the H-3 protons, then to the H-4 proton, and finally to the H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.orgscienceopen.com This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most direct method for confirming the cis stereochemistry. The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. libretexts.orgpharmaxchange.info A cross-peak between the protons of the C-2 methyl group and the C-4 methyl group in the NOESY spectrum would provide conclusive evidence that they are on the same face of the ring, thus confirming the cis configuration.

Vibrational Spectroscopy (IR and Raman) for Conformational Fingerprinting

For cis-2,4-dimethylcyclopentanone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1740-1750 cm⁻¹ for a saturated five-membered ring ketone. The precise frequency is sensitive to ring strain and conformation. The region below 1500 cm⁻¹ (the fingerprint region) contains a complex pattern of C-C stretching and C-H bending vibrations that are highly specific to the molecule's structure, including the cis stereochemistry of the methyl groups. edurev.in

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar carbon backbone, providing complementary data to the IR spectrum, where vibrations causing a change in dipole moment are active. nih.govacs.org The conformational state of the flexible cyclopentanone (B42830) ring influences the vibrational modes, making these techniques useful for conformational analysis.

Table 2: Characteristic IR Absorption Bands for cis-2,4-dimethylcyclopentanone

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H (sp³) stretchStrong
1745C=O stretchStrong
1465CH₂ bendMedium
1380CH₃ bendMedium

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For cis-2,4-dimethylcyclopentanone (molar mass: 112.17 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 112. mdpi.comupi.edu

The fragmentation pattern is a characteristic signature resulting from the cleavage of the molecular ion into smaller, stable fragments. The most abundant peak in the spectrum, known as the base peak, is observed at m/z 69. upi.edu This and other significant fragments can be explained by established fragmentation mechanisms for cyclic ketones, primarily α-cleavage (cleavage of a bond adjacent to the carbonyl group). researchgate.netnih.gov

Table 3: Major Fragments in the Mass Spectrum of 2,4-dimethylcyclopentanone (B130047)

m/zProposed Fragment IonProposed Loss from M⁺
112[C₇H₁₂O]⁺Molecular Ion (M⁺)
97[M - CH₃]⁺Loss of a methyl radical
84[M - C₂H₄]⁺Loss of ethene
69[C₄H₅O]⁺Base Peak, likely from α-cleavage and subsequent rearrangement
55[C₄H₇]⁺ or [C₃H₃O]⁺Further fragmentation

Electronic Spectroscopy (UV-Vis, Fluorescence) in Conjugated Derivatives

Saturated ketones like cis-2,4-dimethylcyclopentanone exhibit only a very weak, symmetry-forbidden n→π* electronic transition in the ultraviolet (UV) region, typically around 280-300 nm. masterorganicchemistry.com This absorption is generally not useful for detailed structural analysis.

However, if the molecule is converted into a conjugated derivative, such as 2,4-dimethylcyclopent-2-en-1-one , it becomes a strong chromophore with characteristic UV-Vis absorption. Such α,β-unsaturated ketones display two main absorption bands: a strong π→π* transition at a shorter wavelength (typically 210-250 nm) and the weaker n→π* transition, which is shifted to a longer wavelength (300-350 nm).

The position of the intense π→π* transition (λₘₐₓ) can be predicted with reasonable accuracy using the Woodward-Fieser rules. Current time information in Bangalore, IN.mdpi.com These empirical rules assign a base value to a core chromophore and add increments for substituents.

Table 4: Woodward-Fieser Rule Calculation for 2,4-dimethylcyclopent-2-en-1-one

ContributionWavelength (nm)
Base value (five-membered α,β-unsaturated ketone)202
α-substituent (methyl group at C-2)+10
β-substituent (methyl group at C-4, part of ring)+12
Calculated λₘₐₓ 224

Note: This calculation predicts the λₘₐₓ in ethanol. The observed value may vary slightly depending on the solvent.

Fluorescence is not a typical characteristic of simple α,β-unsaturated ketones. Upon excitation, they tend to undergo efficient intersystem crossing to the triplet state, from which other photochemical processes occur, rather than relaxing via fluorescence emission.

Computational Chemistry and Theoretical Studies of Cis 2,4 Dimethylcyclopentanone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule, which in turn governs its properties and reactivity. For a molecule like cis-2,4-dimethylcyclopentanone, QM calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. d-nb.info Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach is widely used to predict a variety of molecular properties. d-nb.infochemrxiv.org

DFT calculations are instrumental in predicting spectroscopic data. For instance, they are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy, which aids in the structural elucidation of organic compounds. d-nb.inforsc.org By computing the magnetic shielding tensors of each nucleus, one can obtain theoretical NMR spectra that can be compared with experimental results to confirm the structure and stereochemistry of molecules like cis-2,4-dimethylcyclopentanone. chemrxiv.orgrsc.orgnih.gov Similarly, DFT can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, by calculating the second derivatives of the energy with respect to atomic displacements. mit.eduarxiv.org

In the realm of reactivity, DFT is a powerful tool for exploring reaction mechanisms. For example, DFT calculations have been employed to study the stereoselectivity of the Aldol-Tishchenko reaction of sulfinimines derived from dimethylcyclopentanone. acs.orgescholarship.org These studies analyze the energies of various transition states to understand why certain products are formed preferentially. acs.orgescholarship.org

Table 1: Common Applications of DFT in the Study of Organic Molecules

Property/ApplicationDescription
Geometry Optimization Finding the lowest-energy three-dimensional arrangement of atoms in the molecule.
NMR/IR Spectra Prediction Calculating theoretical NMR chemical shifts and IR vibrational frequencies to aid in structure identification. nih.govmit.edu
Electronic Properties Determining properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO/LUMO).
Reaction Energetics Calculating the energies of reactants, products, and intermediates to determine reaction enthalpies and free energies.
Transition State Analysis Locating the high-energy transition state structures that connect reactants and products, and calculating activation energies. acs.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods provide a systematic way to approach the exact solution of the Schrödinger equation. Generally, the accuracy of ab initio methods improves with the level of theory and the size of the basis set used, though at a significantly higher computational cost compared to DFT. nih.gov

A hierarchy of ab initio methods exists, starting with the Hartree-Fock (HF) method, which provides a foundational approximation. More sophisticated methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP3) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)), incorporate electron correlation to achieve higher accuracy. acs.org These high-level methods are often considered the "gold standard" for calculating molecular energies and are used to benchmark other, more computationally efficient methods. nih.gov

For molecules like cis-2,4-dimethylcyclopentanone, ab initio calculations are particularly valuable for making precise energetic comparisons between different conformers or isomers. While no extensive ab initio studies are dedicated solely to cis-2,4-dimethylcyclopentanone, research on related molecules demonstrates the power of this approach. For example, ab initio calculations have been used to study the excited states of R-(+)-3-methyl-cyclopentanone and to determine the electron affinities of the enolate of 2,5-dimethylcyclopentanone. researchgate.net Composite ab initio methods like G3 and G3B3 have been used to accurately compute the energy differences between E and Z conformers in various organic molecules. nih.gov

Table 2: Hierarchy of Common Ab Initio Methods

MethodDescriptionGeneral Accuracy
Hartree-Fock (HF) The fundamental ab initio method; does not include electron correlation.Qualitative results, good for initial geometries.
Møller-Plesset (MP2, MP3, MP4) Adds electron correlation through perturbation theory.Good for relative energies, but can have convergence issues. acs.org
Configuration Interaction (CI) Variational method that can be systematically improved (CISD, CISDT, etc.).Can be very accurate but computationally expensive.
Coupled Cluster (CC) High-accuracy method including electron correlation (e.g., CCSD, CCSD(T)).Often considered the benchmark for single-reference systems. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, its computational cost can be prohibitive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient alternative by using classical physics to model molecular behavior.

Molecular mechanics models a molecule as a collection of atoms connected by springs, representing chemical bonds. researchgate.net The energy of the system is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By minimizing this energy, one can find stable conformations of a molecule. mdpi.com

The five-membered ring of cyclopentanone (B42830) is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (with four atoms in a plane and the fifth out of the plane) and the "twist" or "half-chair" (with three atoms in a plane). For substituted cyclopentanones, the substituents can occupy different pseudo-axial or pseudo-equatorial positions in these conformers, leading to a complex potential energy surface with multiple energy minima.

Computational studies on methyl-substituted cyclopentanones have indicated that most possess stable envelope and twist potential wells. researchgate.net A study of the related cis-3,4-dimethylcyclopentanone (B94645) showed that it consists of rapidly interconverting enantiomeric half-chair conformers. acs.org For cis-2,4-dimethylcyclopentanone, the two methyl groups being in a cis relationship restricts the number of possible low-energy conformations. The most stable conformers would be those that minimize steric hindrance between the methyl groups and between the methyl groups and the carbonyl oxygen. Molecular mechanics and molecular dynamics simulations are the ideal tools to explore this conformational landscape, identify all the stable conformers (local minima), and rank them by energy. researchgate.net

Table 3: Plausible Low-Energy Conformers of cis-2,4-Dimethylcyclopentanone

Conformer TypeDescription of Methyl Group PositionsExpected Relative Stability
Twist (Half-Chair) One methyl group pseudo-axial, the other pseudo-equatorial.Potentially a low-energy conformer.
Twist (Half-Chair) Both methyl groups in pseudo-equatorial-like positions.Likely to be among the most stable conformers.
Envelope One methyl group on the "flap" atom, the other on the planar portion.Stability depends on the specific puckering and steric interactions.
Envelope Both methyl groups on the planar portion of the envelope.Likely higher in energy due to eclipsing interactions.

Molecular dynamics (MD) simulations extend molecular mechanics by solving Newton's equations of motion for the atoms in the system over time. acs.orgmdpi.com This provides a trajectory that describes the dynamic behavior of the molecule, including conformational changes and vibrations. By performing a Fourier transform on the time-correlation function of atomic velocities or dipole moments from an MD trajectory, one can simulate an IR spectrum. arxiv.org

Similarly, by running simulations for a collection of conformers identified through a conformational search, and then performing QM calculations on each, a Boltzmann-weighted average of their spectroscopic properties can be computed. rsc.orgnih.gov This approach often yields theoretical spectra that are in better agreement with experimental results at a given temperature, as it accounts for the contribution of multiple conformers. copernicus.org For cis-2,4-dimethylcyclopentanone, this would involve calculating the ¹³C NMR chemical shifts for each stable conformer, and then averaging them based on their calculated relative free energies.

Table 4: Computationally Predicted ¹³C NMR Chemical Shifts for cis-2,4-Dimethylcyclopentanone

Carbon AtomPredicted Chemical Shift (ppm) (Source: PubChem) nih.gov
C1 (Carbonyl)~221.9
C2~44.9
C3~37.9
C4~32.8
C5~45.3
C6 (Methyl on C2)~15.2
C7 (Methyl on C4)~20.3
Note: These values are computationally generated and may differ from experimental values. The specific computational method used by the source is not detailed.

Reaction Pathway Analysis and Transition State Modeling

Understanding a chemical reaction requires not just knowing the reactants and products, but also the pathway that connects them. This pathway proceeds through a high-energy species known as the transition state, which represents the point of maximum energy along the reaction coordinate—the "point of no return." masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. masterorganicchemistry.com

Computational chemistry, particularly DFT, is extensively used to model these reaction pathways. acs.org By mapping the potential energy surface, chemists can locate the minimum energy path from reactants to products and identify the structure and energy of the transition state. srneclab.czmit.edu

A notable example is the computational study of the Aldol-Tishchenko reaction involving a sulfinimine derived from dimethylcyclopentanone. acs.orgescholarship.org In this study, DFT calculations were performed to model the key intramolecular hydride transfer step. The researchers calculated the free energy barriers (ΔG‡) for the formation of all possible diastereomeric products. The calculations revealed that the transition state leading to the experimentally observed major product was significantly lower in energy than the transition states leading to other isomers. This difference in activation energy explains the high diastereoselectivity of the reaction. acs.orgescholarship.org Such studies demonstrate the predictive power of computational modeling in rationalizing and even predicting the outcomes of complex organic reactions.

Table 5: Example of Calculated Transition State Energies for the Aldol-Tishchenko Reaction of a Dimethylcyclopentyl Substrate

Transition StateProduct StereochemistryCalculated Relative Free Energy Barrier (kcal/mol)
TS-5a (Lowest Energy) (S,S,R,S)-100.0
TS-5b (S,S,S,S)-10+2.7
TS-5c (S,R,R,R)-10+20.3
Data derived from a study on the reaction of dimethylcyclopentyl sulfinimine with benzaldehyde (B42025), illustrating the energy differences between competing pathways. acs.orgescholarship.org

Elucidation of Catalytic Mechanisms

Computational models, particularly density functional theory (DFT), have been instrumental in elucidating the mechanisms of complex catalytic reactions. For substrates derived from dimethylcyclopentanone, these studies can map out entire reaction pathways, identify key intermediates, and determine rate-determining steps.

A notable example is the investigation of the Aldol-Tishchenko reaction, which synthesizes 1,3-amino alcohols. acs.org Computational studies have been employed to understand why different stereochemical outcomes are observed for various substrates, including those derived from dimethylcyclopentanone. acs.org In this multi-step reaction, which involves an initial aldol (B89426) reaction followed by an intramolecular hydride transfer, DFT computations have revealed that all steps prior to the hydride transfer are reversible. acs.org The crucial intramolecular hydride transfer is identified as both the rate-determining and stereochemistry-determining step of the entire catalytic cycle. acs.org

By modeling the transition states, researchers can rationalize the stability of different pathways. For instance, in related reactions, the preference for a product can be attributed to the lower energy of a specific transition state, which might be influenced by steric interactions between substituents on the cyclopentanone ring and other reactants or parts of the catalyst. acs.org The calculations allow for a direct comparison of the energetic barriers of competing pathways, providing a quantitative basis for the observed product distribution. acs.org

Stereoselectivity Prediction in Organic Transformations

One of the most powerful applications of theoretical studies is the prediction and rationalization of stereoselectivity in organic reactions. For chiral molecules like cis-2,4-dimethylcyclopentanone, understanding the factors that govern the formation of one stereoisomer over another is critical for efficient synthesis.

In the context of the Aldol-Tishchenko reaction with sulfinimines derived from dimethylcyclopentanone, computational studies have successfully rationalized unexpected stereochemical outcomes. acs.org While initial predictions based on analogy with other substrates were made, computational analysis provided a more accurate picture that was later confirmed by X-ray crystallography. acs.org

The investigation into the reaction of a dimethylcyclopentyl sulfinimine with benzaldehyde involved locating multiple possible transition states. acs.org The relative energies of these transition states, calculated using DFT, determine the diastereoselectivity of the reaction. acs.org It was found that the relationship between the newly formed stereocenters is preferentially anti, as this arrangement allows a bulky substituent to occupy an equatorial position in the chair-like six-membered ring transition state. acs.org

Computational results for the dimethylcyclopentanone-derived substrate showed a surprising divergence from the stereochemical outcomes of propiophenone-derived substrates but matched those of acetophenone-derived ones. acs.org This was rationalized by analyzing the transition state geometries and energies. The calculations showed that steric and electronic differences between various substituent groups did not have a significant effect on the stereoselectivity, pointing to more subtle conformational controls within the transition state assembly. acs.org

Table 1: Computationally Predicted vs. Experimentally Observed Stereochemistry

The following table, based on findings from computational studies of an Aldol-Tishchenko reaction, illustrates the power of theoretical predictions, which were later confirmed by crystallographic data for products derived from dimethylcyclopentanone. acs.org

Substrate DerivativePredicted Major Diastereomer StereochemistryExperimental Confirmation
Dimethylcyclopentyl imine + 4-fluorobenzaldehyde(S,S,R,S)Confirmed by X-ray Crystallography
Dimethylcyclopentyl imine + 4-methylbenzaldehyde(S,S,R,S)Confirmed by X-ray Crystallography

This data highlights the successful application of computational modeling in predicting complex stereochemical outcomes.

Table 2: Key Factors Influencing Stereoselectivity

Theoretical studies have identified several factors that control the stereochemical course of reactions involving cyclopentanone derivatives. acs.orgnih.gov

FactorDescriptionComputational Insight
Torsional Strain Strain caused by eclipsing bonds in the transition state.Exo-attack on cyclic systems is often favored as it proceeds through a more staggered (lower energy) transition state compared to endo-attack. nih.gov
Transition State Conformation The geometry of the transition state, such as a chair-like or boat-like structure.In the Aldol-Tishchenko reaction, a chair-like transition state with bulky groups in equatorial positions is energetically favored, dictating the anti-selectivity. acs.org
Reversibility of Steps Whether early steps in a reaction sequence are in equilibrium.Calculations showed that for the Aldol-Tishchenko reaction, steps before the hydride transfer are reversible, meaning the final hydride transfer is what locks in the stereochemistry. acs.org

These computational approaches provide a framework for understanding and predicting the behavior of cis-2,4-dimethylcyclopentanone in complex chemical environments, guiding the design of more efficient and selective synthetic routes.

Applications and Role in Complex Organic Synthesis

Chiral Building Block in Natural Product Synthesis

The stereospecific arrangement of substituents in cis-2,4-dimethylcyclopentanone makes it an important precursor in the total synthesis of various natural products. The inherent chirality of the molecule can be transferred through subsequent reactions, enabling the asymmetric synthesis of complex targets.

The cyclopentane (B165970) ring is a common structural motif in a wide array of biologically active natural products. Substituted cyclopentanones, such as the cis-2,4-dimethyl derivative, are key intermediates in the synthesis of these molecules, including prostaglandins (B1171923) and jasmonates, which are involved in various physiological processes. nih.gov The synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry, which is crucial for their biological function.

For instance, the synthesis of cyclopentanoid natural products frequently involves the elaboration of a pre-existing cyclopentane core. rsc.org The strategic placement of the methyl groups in cis-2,4-dimethylcyclopentanone can direct the stereochemical outcome of subsequent reactions, such as alkylations and aldol (B89426) condensations, providing access to specific diastereomers of the target natural product. This control is essential as different stereoisomers of a biologically active compound can exhibit vastly different activities.

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in numerous natural products and have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures. nih.govmdpi.com The synthesis of these complex architectures can be achieved through various methods, including the rearrangement of substituted cyclopentanones.

Cis-2,4-dimethylcyclopentanone can serve as a starting material for the construction of spirocycles. For example, an electrophile-induced dearomative semi-pinacol rearrangement of pyridine (B92270) derivatives bearing a hydroxycyclobutyl group can lead to the formation of dihydropyridine (B1217469) spirocycles. nih.govacs.org In such a reaction, a substituted cyclopentanone (B42830) moiety can be formed as part of the spirocyclic system. The stereochemistry of the starting cis-2,4-dimethylcyclopentanone would be expected to influence the facial selectivity of the reactions, leading to the preferential formation of one diastereomer of the spirocyclic product. This stereocontrol is a critical aspect of modern organic synthesis.

Reaction Type Starting Material Class Product Class Significance of cis-2,4-dimethyl-cyclopentanone
Semi-pinacol Rearrangement4-(1'-hydroxycyclobutyl)pyridinesDihydropyridine SpirocyclesThe cyclopentanone ring forms part of the final spirocycle, with the cis-dimethyl groups directing the stereochemistry. nih.govacs.org
Diels-Alder ReactionCyclopentenone SpiroketalsPolycyclic SystemsServes as a precursor to chiral cyclopentenones used in asymmetric cycloadditions. ucl.ac.uk

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural features of cis-2,4-dimethylcyclopentanone make it an attractive intermediate for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its ability to serve as a scaffold for diversification allows for the generation of libraries of compounds for biological screening.

In drug discovery, rigid scaffolds are often sought to reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. The cyclopentane ring of cis-2,4-dimethylcyclopentanone provides such a rigid core.

This scaffold has been incorporated into the synthesis of potential calcium channel modulators. researchgate.net For example, cyclopentanone-fused 1,4-dihydropyridines have been synthesized and evaluated for their activity. researchgate.net The cyclopentane ring, in this case, mimics the carbocyclic portion of other known dihydropyridine-based drugs. The presence and stereochemistry of the methyl groups on the cyclopentane ring can significantly influence the compound's interaction with the calcium channel receptor. nih.gov

Furthermore, substituted cyclopentanones are precursors to cyclic amino acids, which are valuable building blocks for peptides and peptidomimetics with constrained conformations. researchgate.net The synthesis of such amino acids can be achieved through reactions like the Bucherer–Bergs or Strecker reactions on the ketone functionality. researchgate.net The resulting amino acids, incorporating the cis-2,4-dimethylcyclopentane scaffold, can be used to synthesize peptides with enhanced stability and specific secondary structures.

Target Compound Class Synthetic Application Role of cis-2,4-dimethyl-cyclopentanone
Calcium Channel ModulatorsHantzsch Dihydropyridine SynthesisProvides a rigid carbocyclic ring fused to the dihydropyridine core. researchgate.net
Cyclic Amino AcidsBucherer-Bergs/Strecker SynthesisServes as the starting ketone to generate spiro-hydantoins, which are then hydrolyzed to the amino acid. researchgate.net

The fragrance and flavor industry relies heavily on the synthesis of specific isomers of odoriferous compounds, as the olfactory properties are often highly dependent on stereochemistry. Cis-2,4-dimethylcyclopentanone is a precursor to jasmonate derivatives, which are highly valued for their characteristic floral scents. scispace.com

Methyl jasmonate and its derivatives, such as Hedione®, are key components of many perfumes. ucl.ac.uk The synthesis of these compounds often starts from a 2,3-disubstituted cyclopentanone. scispace.com The cis-stereochemistry of the substituents on the cyclopentanone ring is particularly important, as the cis-isomers of many jasmonates are known to be significantly more potent and possess a more desirable fragrance profile than their trans-counterparts. Therefore, starting with a stereochemically pure precursor like cis-2,4-dimethylcyclopentanone allows for the selective synthesis of the desired fragrant cis-jasmonate isomers.

Contribution to Fine Chemical Synthesis

Beyond its specific applications in natural product and pharmaceutical synthesis, cis-2,4-dimethylcyclopentanone is a valuable intermediate in the broader field of fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis often requires precise control over the molecular structure.

The versatility of the ketone functional group allows for a wide range of chemical transformations, including reductions, oxidations, enolate chemistry, and condensations. When these reactions are applied to cis-2,4-dimethylcyclopentanone, the stereocenters already present in the molecule can guide the formation of new stereocenters, a process known as diastereoselective synthesis. This makes the compound a powerful tool for chemists aiming to build complex, multi-chiral molecules from simpler, readily available starting materials. Its use underscores the importance of chiral pool synthesis, where enantiomerically pure natural products are used as starting materials for the synthesis of other chiral compounds.

Development of Novel Synthetic Routes

The development of synthetic routes to access cis-2,4-disubstituted cyclopentanones has been an area of significant research interest. One notable approach involves the stereoselective synthesis of optically active 3,4-disubstituted cyclopentanones from commercially available starting materials. For instance, (S,S)-3,4-dimethyl-cyclopentanone can be prepared from (R)-2-methyl-succinic acid 4-methyl ester in a multi-step sequence. This method highlights the use of chiral pool starting materials to establish the desired stereochemistry early in the synthetic pathway google.com. The general strategy involves the reaction of an optically active 2-substituted succinic acid monoester with an alkylating agent to yield a 2,3-disubstituted succinic acid monoester. Subsequent reduction of this intermediate furnishes a diol, which is then activated and cyclized to afford the chiral cyclopentanone google.com.

Another powerful strategy for the synthesis of 2,4-dialkyl cyclopentanones is through dynamic kinetic resolution. This approach allows for the enantio- and diastereoselective synthesis of these compounds, providing access to specific stereoisomers with high purity. While specific examples for cis-2,4-dimethyl-cyclopentanone are not detailed, the principles of this methodology are broadly applicable to this class of compounds.

The isomerization of substituted cyclic ketones, such as the conversion of cis-2,4-dimethylcyclohexanone to a mixture of cis and trans isomers in the presence of a base, proceeds through an enolate intermediate. This highlights the importance of carefully controlling reaction conditions to maintain the desired cis stereochemistry in 2,4-dimethyl-cyclopentanone during synthetic manipulations.

Stereocontrolled Access to Functionalized Cyclopentanones

The inherent stereochemistry of "Cyclopentanone, 2,4-dimethyl-, cis-" makes it a valuable precursor for the stereocontrolled synthesis of more complex functionalized cyclopentanones. The cis-relationship of the two methyl groups can direct the approach of incoming reagents, allowing for diastereoselective transformations at other positions of the cyclopentanone ring.

For example, the enolate formed from cis-2,4-dimethyl-cyclopentanone can be expected to exhibit facial selectivity in its reactions with electrophiles. The two methyl groups can create a sterically hindered face of the enolate, leading to preferential attack from the less hindered face. This principle can be exploited to introduce new substituents with a predictable stereochemical outcome.

Furthermore, catalytic methods have been developed for the stereoselective synthesis of cyclopentanones from donor-acceptor cyclopropanes and in situ-generated ketenes. A dual Lewis acidic system, such as InBr3–EtAlCl2, has been shown to promote the diastereoselective (3 + 2)-cycloaddition to form cyclopentanones in good yields and with high diastereoselectivity and enantiospecificity rsc.orgresearchgate.net. Such methods offer a potential avenue for the stereocontrolled synthesis of polysubstituted cyclopentanones, including derivatives of cis-2,4-dimethyl-cyclopentanone.

The table below summarizes key synthetic strategies for accessing substituted cyclopentanones, which are relevant to the synthesis of "Cyclopentanone, 2,4-dimethyl-, cis-".

Synthetic StrategyStarting Material ExampleKey TransformationStereochemical ControlReference
Chiral Pool Synthesis(R)-2-methyl-succinic acid 4-methyl esterAlkylation, reduction, cyclizationSubstrate-controlled google.com
Dynamic Kinetic ResolutionRacemic 2,4-dialkyl cyclopentenoneAsymmetric conjugate reductionCatalyst-controlled
(3+2) CycloadditionDonor-acceptor cyclopropane (B1198618) and keteneLewis acid-catalyzed cycloadditionReagent-controlled rsc.orgresearchgate.net

Catalyst Design and Ligand Development Related to Cyclopentanone Derivatization

The derivatization of cyclopentanones, including "Cyclopentanone, 2,4-dimethyl-, cis-", often relies on the development of sophisticated catalyst and ligand systems to control reactivity and stereoselectivity. The design of metal catalysts is central to many transformations involving cyclopentanone derivatives nih.gov.

For instance, the production of cyclopentanone derivatives from biomass-derived furfural (B47365) has spurred the development of various metal catalysts. These catalytic systems are designed to facilitate the hydrogenation and rearrangement of the furan (B31954) ring to a five-membered carbocycle nih.gov. While this specific application does not directly involve cis-2,4-dimethyl-cyclopentanone, the catalyst design principles, such as the use of bifunctional catalysts with both metal and acidic sites, are broadly relevant to the chemical manipulation of the cyclopentanone core.

In the context of stereoselective synthesis, the development of chiral ligands for metal catalysts is of paramount importance. Chiral cyclopentenones are valuable precursors in asymmetric synthesis, and their preparation often involves catalytic methods such as the Pauson–Khand reaction, Nazarov cyclization, and organocatalyzed reactions acs.org. The choice of ligand in these reactions is crucial for achieving high levels of enantioselectivity.

For example, in rhodium-catalyzed 1,4-addition reactions to cyclopentenones, the use of chiral ligands can effectively control the stereochemical outcome. The coordination of the chiral ligand to the metal center creates a chiral environment that directs the addition of the nucleophile to one face of the enone.

The development of ligands for catalytic derivatization of cyclopentanones is an active area of research. The table below provides examples of catalyst and ligand types used in reactions relevant to cyclopentanone chemistry.

Reaction TypeCatalyst/Ligand SystemPurpose
Hydrogenation/RearrangementMetal catalysts (e.g., Pt, Ru, Ni) on acidic supportsConversion of furfural to cyclopentanone derivatives
Pauson–Khand ReactionCobalt or Rhodium complexes with chiral phosphine (B1218219) ligandsAsymmetric synthesis of cyclopentenones
Nazarov CyclizationLewis or Brønsted acid catalystsEnantioselective cyclization to cyclopentenones
1,4-Conjugate AdditionRhodium(I) complexes with chiral diene or phosphine ligandsEnantioselective functionalization of cyclopentenones
Aldol ReactionOrganocatalysts (e.g., proline derivatives)Asymmetric C-C bond formation

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving research into environmentally benign synthetic methods. For cis-2,4-dimethyl-cyclopentanone, this involves moving away from traditional approaches that often rely on hazardous reagents and generate significant waste.

One promising avenue is the utilization of biomass-derived feedstocks. For instance, cyclopentanone (B42830) can be synthesized from lignocellulosic biomass, such as xylose, through catalytic hydrogenolysis. innosyn.comaau.dk Further research could focus on developing selective methylation of these bio-derived cyclopentanones to yield the desired cis-2,4-dimethyl isomer.

Another area of intense interest is the use of green solvent systems, such as deep eutectic solvents (DESs). researchgate.netresearchgate.netmdpi.comrsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and can be derived from natural sources. rsc.org Research has shown that DESs can act as both solvents and catalysts in various organic transformations, including the synthesis of heterocyclic compounds and in reactions like the Diels-Alder reaction. researchgate.netresearchgate.net Future work could explore the application of DESs in the synthesis of cis-2,4-dimethyl-cyclopentanone, potentially leading to higher yields, improved selectivity, and a significantly reduced environmental footprint.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. wordpress.com The synthesis of fragrance compounds and other fine chemicals is increasingly benefiting from this technology.

The integration of flow chemistry with automated synthesis platforms can lead to the rapid optimization of reaction conditions and the efficient production of libraries of related compounds. For a molecule like cis-2,4-dimethyl-cyclopentanone, where stereoselectivity is crucial, the precise control over reaction parameters afforded by flow systems can be particularly advantageous. wordpress.com Future research will likely focus on developing robust flow-based syntheses of this compound, potentially integrating catalytic steps and purification processes into a single, continuous operation. This could lead to more efficient and cost-effective manufacturing processes.

Advanced Characterization Techniques

A thorough understanding of the three-dimensional structure and dynamic behavior of cis-2,4-dimethyl-cyclopentanone is essential for its application in stereoselective synthesis. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used, advanced methods can provide deeper insights.

Advanced NMR techniques, such as two-dimensional (2D) NMR spectroscopy and the use of chiral aligning media to measure residual dipolar couplings, can be powerful tools for the unambiguous determination of the relative and absolute stereochemistry of chiral molecules. researchgate.netrsc.orgmagritek.com These methods can help in differentiating between the cis and trans isomers and in studying their conformational preferences.

Furthermore, in-situ monitoring techniques are becoming increasingly important for understanding reaction mechanisms and kinetics. researchgate.net Techniques like Brillouin microscopy could potentially be used to monitor processes such as the cis-trans isomerization of substituted cyclopentanones in real-time by detecting changes in the material's elastic properties. arxiv.orglabxing.comconicet.gov.ar

Theoretical Predictions of Novel Reactivities

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes and the elucidation of reaction mechanisms at a molecular level. iranchembook.ir For cis-2,4-dimethyl-cyclopentanone, theoretical studies can provide valuable insights into its potential reactivity.

For example, computational modeling can be used to predict the stereoselectivity of reactions involving this chiral ketone. acs.orgnih.gov Studies on the Wittig reaction of 2,2-dimethylcyclopentanone (B1329810) have already demonstrated the power of computational methods in understanding the factors that control E/Z selectivity. iitr.ac.inresearchgate.netresearchgate.net Similar approaches can be applied to predict the outcome of other reactions involving cis-2,4-dimethyl-cyclopentanone, guiding the design of new synthetic transformations. Theoretical calculations can also be employed to explore the energy profiles of potential new reactions, identifying promising avenues for experimental investigation.

Multicomponent Reactions Incorporating Cyclopentanone, 2,4-dimethyl-, cis-

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgrsc.orgbeilstein-journals.orgacs.org The development of new MCRs that incorporate cis-2,4-dimethyl-cyclopentanone as a building block would significantly expand its synthetic utility.

There is precedent for the use of substituted cyclopentanones in MCRs. For instance, cis-3,4-dimethylcyclopentanone (B94645) has been used in the Bucherer–Bergs reaction to produce spirohydantoins. researchgate.netcdnsciencepub.com This suggests that cis-2,4-dimethyl-cyclopentanone could also serve as a substrate in this and other MCRs, leading to the rapid assembly of complex molecular scaffolds. Future research in this area could focus on exploring the reactivity of cis-2,4-dimethyl-cyclopentanone with a variety of reaction partners in MCRs to generate novel and potentially biologically active compounds.

Data Tables

Table 1: Emerging Research Areas and Their Potential Impact on cis-2,4-dimethyl-cyclopentanone

Research AreaKey FocusPotential Impact
Sustainable Synthesis Use of biomass-derived feedstocks and deep eutectic solvents.Reduced environmental impact, lower cost, and improved safety.
Flow Chemistry Continuous manufacturing and automated synthesis.Increased efficiency, better process control, and easier scalability.
Advanced Characterization 2D NMR, residual dipolar couplings, and in-situ monitoring.Deeper understanding of stereochemistry and reaction dynamics.
Theoretical Predictions Computational modeling of reaction mechanisms and selectivity.Rational design of new reactions and prediction of novel reactivity.
Multicomponent Reactions Incorporation as a chiral building block in one-pot syntheses.Rapid access to complex molecular structures with high efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-2,4-dimethylcyclopentanone, and how can stereochemical purity be ensured?

  • Methodological Answer : A viable approach involves the condensation of cyclopentanone with diethyl oxalate in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), followed by reaction with formaldehyde to introduce methyl groups. Stereochemical control is achieved using chiral catalysts (e.g., organocatalysts) or low-temperature conditions to favor the cis-isomer. Post-synthesis purification via fractional distillation or preparative GC can isolate the desired stereoisomer .
  • Key Techniques : GC-MS and chiral HPLC for purity assessment .

Q. How can researchers characterize cis-2,4-dimethylcyclopentanone using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Compare experimental 1^1H and 13^13C NMR spectra with computational predictions (e.g., density functional theory, DFT) or reference data from the NIST Chemistry WebBook to confirm structure and stereochemistry .
  • GC-MS : Use retention indices and fragmentation patterns from NIST mass spectral libraries to verify molecular weight and functional groups .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1740 cm1^{-1}) and methyl group deformations .

Q. What safety protocols are critical for handling cis-2,4-dimethylcyclopentanone in laboratory settings?

  • Methodological Answer :

  • Flammability : Store in explosion-proof refrigerators (flash point: 26°C) and avoid open flames .
  • PPE : Use nitrile gloves (tested via EN374) and fume hoods to prevent inhalation (PAC-3 limit: 57 ppm) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the cis-configuration of 2,4-dimethyl groups influence reactivity in cycloaddition or nucleophilic addition reactions?

  • Methodological Answer : The cis-configuration creates steric hindrance, altering transition-state geometries. For example, in Diels-Alder reactions, the stereochemistry can reduce diene accessibility, lowering reaction rates. Computational modeling (e.g., molecular dynamics simulations) quantifies steric effects, while experimental kinetics (e.g., UV-Vis monitoring) validates predictions .

Q. What computational strategies are effective in predicting thermodynamic properties of cis-2,4-dimethylcyclopentanone, and how can discrepancies with experimental data be resolved?

  • Methodological Answer :

  • QSPR Models : Train neural networks on datasets (e.g., boiling points, vapor pressures) from NIST to predict properties. Cross-validate with experimental GC headspace analysis .
  • Discrepancy Resolution : Use sensitivity analysis to identify outliers (e.g., impurities in experimental samples) and refine computational parameters (e.g., force fields) .

Q. What role does cis-2,4-dimethylcyclopentanone play in synthesizing α-methylene cycloketone intermediates for anticancer agents?

  • Methodological Answer : The compound serves as a precursor for α-methylene derivatives via Knoevenagel condensation. The cis-methyl groups enhance electrophilicity at the α-carbon, improving reactivity with nucleophilic pharmacophores. Bioactivity is assessed using MTT assays on cancer cell lines, with structure-activity relationships (SAR) modeled via CoMFA .

Q. How can researchers address contradictions in reported vapor-liquid equilibrium (VLE) data for cis-2,4-dimethylcyclopentanone?

  • Methodological Answer :

  • Data Harmonization : Compare datasets from NIST, CAMEO Chemicals, and peer-reviewed studies using statistical tools (e.g., Bland-Altman plots).
  • Experimental Replication : Conduct isothermal VLE measurements with calibrated equipment (e.g., ebulliometers) and validate purity via GC-FID .

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